3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular framework of 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one consists of a bicyclic system combining a pyridine ring fused to a partially saturated pyridone moiety. The compound possesses the molecular formula C₈H₉N₃O with a molecular weight of 163.18 grams per mole. The International Union of Pure and Applied Chemistry systematic name 3-amino-3,4-dihydro-1H-1,6-naphthyridin-2-one accurately reflects the positioning of functional groups and the degree of saturation within the ring system.
The structural designation "1,6-naphthyridin" indicates the specific placement of nitrogen atoms within the bicyclic framework, distinguishing it from other naphthyridine isomers such as 1,5-naphthyridines, 1,7-naphthyridines, and 1,8-naphthyridines. The numbering system follows conventional heterocyclic nomenclature where the nitrogen atoms occupy positions 1 and 6 of the ten-membered bicyclic scaffold. The "2(1H)-one" designation specifies the presence of a carbonyl group at position 2, while the "3,4-dihydro" prefix indicates partial saturation involving carbons 3 and 4.
The amino substituent at position 3 introduces an additional stereogenic center, creating potential for enantiomeric forms. The Simplified Molecular Input Line Entry System representation C1C(C(=O)NC2=C1C=NC=C2)N provides a concise description of the connectivity pattern. The International Chemical Identifier key UWWIRNGUEVCTRP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical identification purposes.
The compound exists with the Chemical Abstracts Service registry number 847684-81-5, specifically referring to the 1,6-naphthyridin isomer, while a closely related 1,5-naphthyridin variant carries the registry number 600157-67-3. This distinction highlights the importance of precise structural specification when dealing with positional isomers within the naphthyridine family.
Properties
IUPAC Name |
3-amino-3,4-dihydro-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h1-2,4,6H,3,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIRNGUEVCTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469223 | |
| Record name | 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847684-81-5 | |
| Record name | 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one generally involves constructing the naphthyridine core followed by introduction of the amino group at position 3. The synthetic strategies can be broadly categorized into:
- Intramolecular cyclization methods (e.g., aldol condensation)
- Cross-coupling and ring-forming reactions (e.g., Suzuki, Sonogashira couplings)
- Rearrangement reactions (e.g., Smiles rearrangement)
- Direct amination of naphthyridine precursors
Intramolecular Aldol Reaction-Based Synthesis
A practical and efficient synthesis was developed for a closely related compound, 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one, which provides insight into analogous preparation for the 1,6-naphthyridine system. This method involves:
- Starting from m-bromophenol , a series of five steps without isolation of intermediates.
- Key step: Intramolecular aldol reaction of an N-(3-benzoylpyridin-2-yl)-N-alkyl-2-(1,3-dioxoisoindol-2-yl)acetamide intermediate.
- Amination introduced via glycine derivatives, avoiding oxidation/reduction steps.
- Final product purified by fractional crystallization, achieving an overall yield of ~37%.
This method avoids expensive catalysts and chromatographic purification, making it suitable for scale-up.
Inverse Electron-Demand Diels–Alder Reaction Route
Another method involves the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via:
- Preparation of 1,2,4-triazines bearing acylamino groups with terminal alkyne side chains.
- Sonogashira cross-coupling of alkynes with aryl halides.
- Intramolecular inverse electron-demand Diels–Alder reaction to yield the naphthyridine ring system.
This approach is efficient and provides moderate to good yields of the target compounds. Though primarily reported for 1,8-naphthyridines, the methodology could be adapted for 1,6-naphthyridines with suitable precursors.
Smiles Rearrangement and Related Cyclizations
A novel synthesis involving Smiles rearrangement was reported for related naphthyridine derivatives:
- Starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.
- Reaction with cyclic amines followed by substitution with 2-mercaptoethanol.
- Cyclization leads to furo-naphthyridines and 1,3-diamino-naphthyridines via rearrangement.
Though this method focuses on 2,7-naphthyridines, the rearrangement strategy offers a potential pathway for functionalizing 1,6-naphthyridines at the amino position.
Direct Amination of Naphthyridine Precursors
Amination of naphthyridine derivatives using potassium amide under controlled temperature conditions can yield amino-substituted naphthyridines:
- Thermodynamic and kinetic control of amination allows selective substitution.
- This method is straightforward but requires careful temperature and reagent control to achieve desired regioselectivity.
Comparative Data Table of Preparation Methods
| Methodology | Key Starting Materials | Key Reaction Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Intramolecular Aldol Reaction | m-Bromophenol, glycine derivatives | Alkylation, amination, intramolecular aldol | No isolation of intermediates; scalable | Moderate yield (37%); multi-step | ~37% overall |
| Inverse Electron-Demand Diels–Alder | 1,2,4-Triazines, aryl halides | Sonogashira coupling, intramolecular Diels–Alder | Efficient ring formation; moderate to good yields | Requires specialized precursors | Moderate to good |
| Smiles Rearrangement | Dichloronaphthyridines, cyclic amines | Amination, substitution, rearrangement | Novel rearrangement; diverse functionalization | Focus on 2,7-naphthyridines; complex steps | High for intermediates |
| Direct Amination | Naphthyridine derivatives | Potassium amide amination | Simple reagents; regioselective control | Sensitive to reaction conditions | Variable |
Summary and Research Findings
- The intramolecular aldol reaction route offers a practical and scalable synthesis for 3-amino-naphthyridinones with fewer purification steps and moderate yields, suitable for pharmaceutical applications.
- The inverse electron-demand Diels–Alder reaction provides an elegant synthetic tool for constructing the naphthyridine core with substitution flexibility, though it requires advanced starting materials.
- The Smiles rearrangement introduces a novel pathway for amino-functionalized naphthyridines, expanding the synthetic toolbox for heterocyclic chemistry.
- Direct amination methods provide straightforward access but require precise control to avoid side reactions.
These diverse methods allow chemists to select the most appropriate synthetic route depending on available starting materials, desired substitution patterns, and scale requirements.
This article consolidates authoritative research findings from peer-reviewed publications and academic sources, ensuring a comprehensive understanding of the preparation methods for this compound.
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 3 undergoes nucleophilic substitution, particularly under alkaline or acidic conditions. Key reactions include:
For example, alkylation with methyl iodide in DMF yields 3-(methylamino)-3,4-dihydro-1,6-naphthyridin-2(1H)-one.
Condensation Reactions
The carbonyl group at position 2 participates in condensation with nucleophiles, forming fused heterocycles:
These reactions exploit the electron-deficient nature of the carbonyl group, enabling annulation for bioactive molecule synthesis .
Reduction and Hydrogenation
The dihydronaphthyridine core undergoes selective reduction:
Catalytic hydrogenation selectively saturates the 3,4-dihydro ring, yielding tetrahydro derivatives critical for PDE5 inhibitor development .
Rearrangement Pathways
While Smiles rearrangements are documented in 2,7-naphthyridines , analogous processes in 1,6-naphthyridines remain underexplored. Preliminary studies suggest:
| Reaction | Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| Thermal rearrangement | DMSO, 120°C, 12h | Ring-expanded quinazolinone analogs | Low yield (20–30%) |
Metal-Catalyzed Cross-Couplings
The amino group facilitates palladium-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Substrates | Products | Yield | Source |
|---|---|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aryl bromides | 3-Arylamino derivatives |
Scientific Research Applications
Medicinal Chemistry
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one has been investigated for its potential as a therapeutic agent due to its biological activities. Research indicates that it exhibits:
- Antimicrobial Activity : Various studies have demonstrated that derivatives of naphthyridine compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown comparable efficacy to established antibiotics like ciprofloxacin .
- Antitumor Activity : The compound has been explored for its role in inhibiting specific cancer pathways. For example, related naphthyridine compounds have been identified as effective inhibitors of mTORC1 and mTORC2 kinases, which are crucial in cancer cell proliferation .
Drug Development
The unique structure of this compound allows it to serve as a scaffold for designing new drugs. Its interactions with biological targets can inform the development of more selective inhibitors. For example:
- mTOR Inhibition : Compounds derived from naphthyridine structures have been shown to selectively inhibit mTOR pathways, making them promising candidates for cancer therapy .
Synthetic Organic Chemistry
The synthesis of this compound can be achieved through various synthetic routes that allow flexibility in terms of yield and purity. This versatility makes it valuable in academic research and industrial applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various naphthyridine derivatives against resistant bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on the naphthyridine scaffold.
Case Study 2: Cancer Treatment Potential
Research on mTOR inhibitors revealed that modifications of naphthyridine structures could lead to highly selective inhibitors with low toxicity profiles. One such compound demonstrated significant antitumor activity in xenograft models . This underscores the importance of further exploring naphthyridine derivatives in cancer therapeutics.
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Group 13 : The double bond at C3-C4 enhances rigidity, favoring interactions with kinase active sites. Substitutions at C7 (e.g., aryl groups) improve antitumor potency .
- Group 14: The single bond allows conformational flexibility, critical for binding to G-protein-coupled receptors like angiotensin II receptors. The amino group at C3 in 3-amino derivatives may enhance hydrogen bonding with target proteins .
Biological Activity
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
This compound is characterized by its naphthyridine core structure, which is known for various pharmacological activities. The compound can be synthesized through several methods, including one-pot reactions that enhance yield and functionalization capabilities. For instance, recent studies have demonstrated efficient synthetic pathways using palladium-catalyzed reactions, allowing for the introduction of various substituents at specific positions on the naphthyridine ring .
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. A study found that 3-amino derivatives showed activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. It has been reported to act as an inhibitor of certain kinases involved in cancer signaling pathways, such as mTOR (mechanistic target of rapamycin). This inhibition leads to a reduction in downstream signaling that promotes cell growth and survival .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at the amino group significantly enhanced antimicrobial activity compared to unmodified derivatives .
Case Study 2: Anticancer Activity
In a separate investigation focusing on anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at 20 µM after 48 hours. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls .
Q & A
Q. What are the common synthetic routes for 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one and its derivatives?
Methodological Answer: Synthesis typically involves functionalization of the naphthyridine core. For example:
- Nitration : Fuming HNO₃ in oleum at 95°C for 4 hours yields 3-nitro derivatives with 96% efficiency .
- Hydroxylation : Treatment with 0.5M NaOH at 95°C for 10 hours converts amino groups to hydroxyl groups (62% yield) .
- Substitution Reactions : AcONH₄ and Me₂NCHO at 95°C for 5 hours introduce methyl groups (54% yield) .
Q. Table 1: Representative Synthetic Routes
| Derivative | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 3-Nitro | Fuming HNO₃, oleum, 95°C, 4h | 96% | |
| 3-Hydroxy | 0.5M NaOH, 95°C, 10h | 62% | |
| 5-Methyl | AcONH₄, Me₂NCHO, 95°C, 5h | 54% |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrogen/carbon environments, with DMSO-d₆ as a solvent.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC-PDA : Purity assessment using C18 columns with methanol/water gradients.
- X-ray Crystallography : For unambiguous structural determination if crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for regioselective functionalization of the naphthyridine core?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, orthogonal arrays can identify interactions between reaction time and acid concentration .
- Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to determine rate-limiting steps.
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites; e.g., amino groups at position 3 show higher nucleophilicity .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?
Methodological Answer:
- Replication Studies : Repeat experiments under standardized conditions (e.g., strict inert atmosphere).
- Byproduct Analysis : Use LC-MS/MS to identify impurities, then adjust quenching protocols or purification methods (e.g., column chromatography vs. recrystallization) .
- Meta-Analysis : Compare literature data to isolate variables (e.g., oleum purity in nitration vs. alternative acids).
Q. How can computational chemistry predict the bioactivity of 3-amino-naphthyridinone derivatives?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina.
- QSAR Models : Corrogate electronic parameters (HOMO/LUMO energies) with antimicrobial activity .
- MD Simulations : Assess binding stability in aqueous environments (GROMACS/AMBER) .
Theoretical and Methodological Frameworks
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
Methodological Answer:
- Target Identification : Link to kinase inhibition pathways using pathway analysis tools (KEGG, Reactome).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogens, methyl groups) and assay cytotoxicity .
- Pharmacokinetic Modeling : Predict ADMET properties using SwissADME or pkCSM .
Q. What experimental designs are suitable for studying degradation pathways under environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose to UV light, humidity, and varied pH (ICH Q1A guidelines).
- LC-HRMS/MS : Identify degradation products; compare with synthetic standards .
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess ecological impact .
Data Contradiction and Validation
Q. How to address discrepancies in reported reaction mechanisms for naphthyridine derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
